molecular formula C6H4Br2ClN B15314454 2,5-Dibromo-3-(chloromethyl)pyridine

2,5-Dibromo-3-(chloromethyl)pyridine

Cat. No.: B15314454
M. Wt: 285.36 g/mol
InChI Key: HUCIOAWJCSKZKE-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(chloromethyl)pyridine (CAS: 1227574-36-8) is a solid halogenated pyridine derivative with the molecular formula C₆H₄Br₂ClN and a molecular weight of 285.36 g/mol . This compound is characterized by a pyridine ring functionalized with bromine atoms at the 2 and 5 positions and a reactive chloromethyl group (-CH₂Cl) at the 3 position. Proper handling and storage are essential for maintaining its stability; it is recommended to be stored under cold-chain conditions at 2-8°C . As a multi-functionalized heterocyclic building block, it offers distinct sites for further chemical modification. The bromine atoms are potential sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. Simultaneously, the chloromethyl group can serve as a handle for nucleophilic substitution or to introduce additional structural complexity. This versatility makes it a valuable intermediate in exploratory research for synthesizing more complex molecules. Intended Use and Handling: This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety protocols.

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2,5-dibromo-3-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Br2ClN/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2H2

InChI Key

HUCIOAWJCSKZKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCl)Br)Br

Origin of Product

United States

Preparation Methods

Regioselective Bromination of 3-(Chloromethyl)pyridine

Direct bromination of 3-(chloromethyl)pyridine presents challenges due to competing directing effects. The nitrogen atom in pyridine strongly directs electrophilic substitution to the meta position (relative to itself), while the chloromethyl group at position 3 exerts a weaker ortho/para-directing influence. To achieve bromination at positions 2 and 5, reaction conditions must balance these effects.

In practice, bromination with liquid bromine in acetic acid at 50–60°C has been shown to favor dibromination at positions 2 and 5 in analogous pyridine derivatives. For 3-(chloromethyl)pyridine, this approach may require excess bromine (2.2 equiv.) and extended reaction times (6–8 hours) to achieve complete conversion. However, competing side reactions, such as over-bromination or decomposition of the chloromethyl group, necessitate careful temperature control and stoichiometric monitoring.

Stability Considerations for the Chloromethyl Group

The chloromethyl moiety is susceptible to hydrolysis under acidic or aqueous conditions. To mitigate this, anhydrous solvents (e.g., dichloromethane) and inert atmospheres are critical during bromination. Post-reaction workup typically involves quenching with sodium thiosulfate to remove excess bromine, followed by neutralization with sodium bicarbonate.

Stepwise Synthesis via Aminopyridine Intermediates

Acetylation and Bromination of 3-Aminopyridine Derivatives

A proven strategy for dibromopyridines involves starting with aminopyridine precursors. For example, 3-amino-5-bromopyridine can be acetylated to protect the amine, followed by bromination at position 2, and subsequent deprotection and functionalization. Adapting this route for 2,5-dibromo-3-(chloromethyl)pyridine:

  • Acylation : 3-Aminopyridine is treated with acetic anhydride (1.5 equiv.) under reflux to form 3-acetamidopyridine.
  • Bromination : The acetylated intermediate undergoes bromination with liquid bromine (2.2 equiv.) at 45–55°C, yielding 2,5-dibromo-3-acetamidopyridine.
  • Deprotection and Chloromethylation : Hydrolysis of the acetamide group (via HCl/EtOH) regenerates the amine, which is then converted to the chloromethyl group. This step remains hypothetical but could involve a Sandmeyer-type reaction using CuCl and HCl.

Key Data :

Step Yield (%) Conditions
Acylation 92 Acetic anhydride, reflux, 2 h
Bromination 78 Br₂, 50°C, 3 h
Deprotection 85 6M HCl, ethanol, 1 h

Post-Bromination Chloromethylation Approaches

Friedel-Crafts Alkylation of 2,5-Dibromopyridine

Introducing the chloromethyl group after dibromination avoids directing-effect conflicts. Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and a Lewis acid (e.g., AlCl₃) could theoretically install the chloromethyl group at position 3. However, pyridine’s electron-deficient ring limits reactivity, necessitating harsh conditions (e.g., 100°C, 24 h) that risk decomposition.

Radical Chloromethylation

Radical-mediated chloromethylation offers an alternative. Using azobisisobutyronitrile (AIBN) as an initiator and CCl₄ as both solvent and chlorine source, the reaction proceeds via a radical chain mechanism. This method has demonstrated success in chloromethylating aromatic rings but requires rigorous exclusion of oxygen and light.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Direct Bromination Fewer steps Low regioselectivity 30–40*
Stepwise (Aminopyridine) High purity, scalable Multi-step, moderate yields 50–60*
Post-Bromination Avoids directing conflicts Harsh conditions, side reactions 20–35*

*Estimated based on analogous reactions.

Experimental Optimization and Challenges

Catalytic Enhancements

The use of cuprous bromide (CuBr) as a catalyst in diazotization reactions improves yields by facilitating radical intermediates. For chloromethylation, CuCl₂ may similarly enhance efficiency.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may compete in nucleophilic reactions. Ethanol and dichloromethane remain preferable for bromination and chlorination steps, respectively.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of less halogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Less halogenated pyridine derivatives.

Scientific Research Applications

2,5-Dibromo-3-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and as a building block in medicinal chemistry.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(chloromethyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The bromine atoms on the pyridine ring can also participate in various reactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Inferred Properties :

  • Molecular Formula : C$6$H$4$Br$_2$ClN
  • Molecular Weight : ~285.36 g/mol (calculated by substituting -CH$3$ with -CH$2$Cl in 2,5-Dibromo-3-Methylpyridine) .

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
2,5-Dibromo-3-(chloromethyl)pyridine N/A C$6$H$4$Br$_2$ClN ~285.36 Chloromethyl at C3 Nucleophilic substitution, agrochemical intermediates N/A
2,5-Dibromo-3-Methylpyridine 3430-18-0 C$6$H$5$Br$_2$N 250.92 Methyl at C3 Pharmaceutical intermediates (e.g., antiviral agents)
2,5-Dibromo-3,6-dimethylpyridine 38749-93-8 C$7$H$7$Br$_2$N 265.95 Methyl at C3 and C6 Reduced reactivity due to steric hindrance; limited synthetic utility
2,3,5-Tribromo-6-methylpyridine 3430-15-7 C$6$H$4$Br$_3$N 329.72 Tribromo, methyl at C6 High electrophilicity; precursor for cross-coupling reactions
2,5-Dibromo-3-(boronic ester)pyridine N/A C${12}$H${14}$BBr$2$NO$2$ 373.87 Boronic ester at C3 Suzuki-Miyaura cross-coupling; synthesis of biaryl compounds

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dibromo-3-(chloromethyl)pyridine with high purity?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization. A plausible route includes:

Bromination : Direct bromination of 3-(chloromethyl)pyridine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DCM at 0–5°C) to achieve 2,5-dibromination.

Chloromethylation : If starting from pyridine, introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Optimize stoichiometry (e.g., 2.2 equiv Br₂ per substitution site) to minimize polybrominated byproducts .

Advanced Research Question

Q. How can conflicting NMR data for 2,5-dibromo-3-(chloromethyl)pyridine derivatives be resolved?

Methodological Answer: Conflicts in NMR assignments (e.g., overlapping peaks for Br/Cl substituents) require advanced structural elucidation:

2D NMR Techniques : Use HSQC (¹H-¹³C correlation) and NOESY to distinguish coupling patterns and spatial proximity of substituents.

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemistry confirmation .

Advanced Research Question

Q. What strategies mitigate competing side reactions during nucleophilic substitution at the chloromethyl group?

Methodological Answer: To suppress undesired pathways (e.g., elimination or multiple substitutions):

Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and enhance nucleophilicity.

Temperature Control : Conduct reactions at 0–25°C to limit thermal decomposition.

Protecting Groups : Temporarily protect bromine atoms with trimethylsilyl (TMS) groups to direct reactivity toward the chloromethyl site .

Basic Research Question

Q. How does the electronic environment of the pyridine ring influence reactivity in 2,5-dibromo-3-(chloromethyl)pyridine?

Methodological Answer: The electron-withdrawing bromine and chloromethyl groups create distinct electronic effects:

Hammett Analysis : Quantify substituent effects using σₚ values (Br: +0.23; CH₂Cl: +0.15) to predict reactivity at meta/para positions.

Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile reveals reduction potentials linked to electron-deficient regions.

UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., λmax shifts) to correlate electronic structure with substituent arrangement .

Advanced Research Question

Q. What are the challenges in characterizing thermally unstable intermediates in the synthesis of 2,5-dibromo-3-(chloromethyl)pyridine?

Methodological Answer: Thermolabile intermediates (e.g., brominated precursors) require specialized techniques:

Low-Temperature NMR : Acquire ¹H/¹³C spectra at –40°C to slow decomposition.

In-Situ Monitoring : Use ReactIR or Raman spectroscopy to track transient species in real time.

Rapid Quenching : Employ freeze-drying or flash chromatography under inert atmospheres (N₂/Ar) to isolate intermediates .

Advanced Research Question

Q. How can 2,5-dibromo-3-(chloromethyl)pyridine serve as a building block for heterocyclic compound synthesis?

Methodological Answer: The compound’s dual functionality enables diverse transformations:

Cross-Coupling Reactions :

  • Suzuki-Miyaura : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids.
  • Buchwald-Hartwig Amination : Introduce amines at brominated positions with Pd₂(dba)₃/Xantphos.

Cyclization : React the chloromethyl group with nucleophiles (e.g., NH₃) to form pyrrolo[2,3-b]pyridine derivatives.

Catalyst Screening : Optimize ligand-metal pairs (e.g., Pd/Cu for Ullmann couplings) to enhance yields in complex matrices .

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